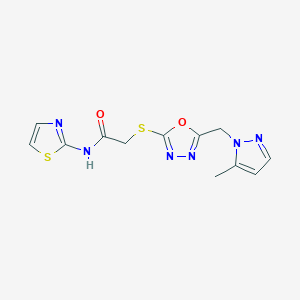
2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O2S2 and its molecular weight is 336.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- Thiazole ring: Known for its diverse biological activities.
- Oxadiazole moiety: Associated with antimicrobial and anticancer properties.
- Pyrazole group: Exhibits anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole moieties often display significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thioether linkage in the compound may enhance its interaction with microbial enzymes, potentially leading to increased antimicrobial efficacy.
Anticancer Potential
Recent studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to the one have been tested against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines, showing significant selectivity and potency . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and pyrazole rings can significantly influence anticancer activity.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, evidence suggests that it may induce apoptosis in cancer cells through:
- Inhibition of anti-apoptotic proteins such as Bcl-2.
- Activation of caspases , which are crucial for the apoptotic process .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiazole derivatives against various pathogens. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving A549 and NIH/3T3 cell lines, a structurally analogous compound demonstrated an IC50 value of 15 µM against A549 cells. This suggests a promising anticancer profile that warrants further investigation into dose-response relationships and potential clinical applications .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-8-2-3-14-18(8)6-10-16-17-12(20-10)22-7-9(19)15-11-13-4-5-21-11/h2-5H,6-7H2,1H3,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNRVODJXVXUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













